![molecular formula C12H18N4O3S B2379230 6-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-7-oxopyrrolo[2,3-c]pyridine CAS No. 2034610-45-0](/img/structure/B2379230.png)
6-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-7-oxopyrrolo[2,3-c]pyridine
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Description
6-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-7-oxopyrrolo[2,3-c]pyridine, also known as DMAP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAP is a highly functionalized pyrrolopyridine derivative that possesses a unique structure, making it an ideal candidate for drug discovery and development.
Scientific Research Applications
Crystal Structure Analysis
Pyrimethamine, a compound related to the chemical structure of interest, has been analyzed for its crystal structure in the context of antimalarial chemotherapy. This research focuses on the hydrogen-bonded bimolecular ring motifs in pyrimethamine and its complexes, highlighting the significance of sulfonate and carboxylate interactions in the crystal structures (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis of Novel Derivatives
Research into the synthesis of novel pyrano[2,3-b]pyridine derivatives from dihydroxy-cyano-methyl pyridine has been conducted. These compounds are expected to exhibit antihypertensive activity, showcasing the versatility of pyridine derivatives in pharmacological research (Kumar & Mashelker, 2006).
Phosphine-Catalyzed Annulation
The study of ethyl 2-methyl-2,3-butadienoate, which acts as a 1,4-dipole synthon in annulation reactions with N-tosylimines, highlights the potential for synthesizing highly functionalized tetrahydropyridines. This phosphine-catalyzed process yields compounds with significant regioselectivity and diastereoselectivities, underlining the utility of such reactions in organic synthesis (Zhu, Lan, & Kwon, 2003).
Antimicrobial Activity of Oxadiazole Thioether Derivatives
Oxadiazole thioether derivatives, containing pyridine and dimethylamino moieties, have been synthesized and assessed for their antibacterial activities. Their inhibitory effects on Xanthomonas oryzae pv. oryzae, with compound 6r exhibiting superior performance compared to commercial agents, illustrate the potential of these compounds in agricultural and medical applications (Song et al., 2017).
Antioxidant Activity of Selenolopyridine Derivatives
Research into the synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives showcases their remarkable antioxidant activities. This study highlights the potential of these compounds in developing antioxidant agents, contributing to the understanding of selenolopyridine chemistry (Zaki et al., 2017).
properties
IUPAC Name |
6-[2-(dimethylsulfamoylamino)ethyl]-1-methyl-7-oxopyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-14(2)20(18,19)13-6-9-16-8-5-10-4-7-15(3)11(10)12(16)17/h4-5,7-8,13H,6,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEJIQAVBCEIJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{2-[(dimethylsulfamoyl)amino]ethyl}-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one |
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